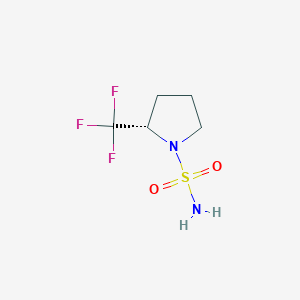

(S)-2-Trifluoromethylpyrrolidine-1-sulfonamide

CAS No.: 1389310-23-9

Cat. No.: VC17569006

Molecular Formula: C5H9F3N2O2S

Molecular Weight: 218.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1389310-23-9 |

|---|---|

| Molecular Formula | C5H9F3N2O2S |

| Molecular Weight | 218.20 g/mol |

| IUPAC Name | (2S)-2-(trifluoromethyl)pyrrolidine-1-sulfonamide |

| Standard InChI | InChI=1S/C5H9F3N2O2S/c6-5(7,8)4-2-1-3-10(4)13(9,11)12/h4H,1-3H2,(H2,9,11,12)/t4-/m0/s1 |

| Standard InChI Key | HXXUIVKWMFRRTH-BYPYZUCNSA-N |

| Isomeric SMILES | C1C[C@H](N(C1)S(=O)(=O)N)C(F)(F)F |

| Canonical SMILES | C1CC(N(C1)S(=O)(=O)N)C(F)(F)F |

Introduction

Chemical Identity and Structural Features

(S)-2-Trifluoromethylpyrrolidine-1-sulfonamide (CAS No. 1389310-23-9) has the molecular formula C₅H₉F₃N₂O₂S and a molecular weight of 218.2 g/mol . Its IUPAC name is (2S)-2-(trifluoromethyl)-1-pyrrolidinesulfonamide, reflecting the stereochemistry at the second carbon of the pyrrolidine ring. The compound’s structure features:

-

A five-membered pyrrolidine ring with a sulfonamide group (-SO₂NH₂) at the nitrogen atom.

-

A trifluoromethyl (-CF₃) group at the chiral center (C2), conferring electron-withdrawing properties and enhancing lipophilicity.

The InChI code (1S/C5H9F3N2O2S/c6-5(7,8)4-2-1-3-10(4)13(9,11)12/h4H,1-3H2,(H2,9,11,12)/t4-/m0/s1) and InChI key (HXXUIVKWMFRRTH-BYPYZUCNSA-N) provide unambiguous identifiers for computational and database applications .

Synthesis and Chemical Characterization

Synthetic Routes

The synthesis of (S)-2-Trifluoromethylpyrrolidine-1-sulfonamide involves multi-step organic reactions. While explicit details of its preparation are proprietary, analogous methodologies for sulfonamide derivatives suggest the following pathway :

-

Pyrrolidine Functionalization: Introduction of the trifluoromethyl group via nucleophilic substitution or radical trifluoromethylation.

-

Sulfonylation: Reaction of the pyrrolidine intermediate with sulfonyl chloride (e.g., SO₂Cl₂) under basic conditions to form the sulfonamide bond.

-

Chiral Resolution: Use of chiral auxiliaries or enzymatic methods to isolate the (S)-enantiomer.

Key intermediates may include 3-amino-1,2,4-triazine or N-benzylethane-1,2-diamine, as observed in related sulfonamide syntheses .

Spectroscopic Characterization

-

IR Spectroscopy: Peaks at ~1350 cm⁻¹ (asymmetric S=O stretch) and ~1150 cm⁻¹ (symmetric S=O stretch) confirm the sulfonamide group .

-

NMR (¹H and ¹³C):

-

Mass Spectrometry: HRMS would show a molecular ion peak at m/z 218.2 (M⁺) .

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 218.2 g/mol |

| Melting Point | Not reported |

| Solubility | Likely polar aprotic solvents |

| Storage Conditions | 2–8°C |

| LogP (Predicted) | 1.2–1.5 |

The trifluoromethyl group enhances lipophilicity (LogP ~1.5), potentially improving blood-brain barrier penetration, while the sulfonamide moiety contributes to hydrogen bonding and aqueous solubility .

Applications in Drug Development

Lead Optimization

The compound’s chiral center and sulfonamide group make it a candidate for structure-activity relationship (SAR) studies. Key modifications could include:

-

Side Chain Variation: Introducing aryl or alkyl groups to the pyrrolidine ring.

-

Stereochemical Inversion: Comparing (S)- and (R)-enantiomers for selectivity.

Preclinical Prospects

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume